molecular formula C10H16O2 B8693746 Ethyl 1-(3-butenyl)cyclopropanecarboxylate

Ethyl 1-(3-butenyl)cyclopropanecarboxylate

Cat. No.: B8693746
M. Wt: 168.23 g/mol
InChI Key: AMIOBPSVXAENIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-butenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 1-but-3-enylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-3-5-6-10(7-8-10)9(11)12-4-2/h3H,1,4-8H2,2H3

InChI Key

AMIOBPSVXAENIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)CCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of NaH (60% dispersion in mineral oil, 3.02 g, 75.5 mmol) in dry benzene (100 mL), at 22° C. and under nitrogen, was added dropwise ethyl 2-(diethoxyphosphoryl)hex-5-enoate with anhydrous EtOH (0.044 mL, 0.76 mmol) over 30 minutes. Stirred for 30 minutes, this reaction, cooled at 0° C. and attached with a dry ice/acetone condenser, was added via cannula ethylene oxide (12.7 g, 289.3 mmol), then refluxed at 50° C. for 5 hours. Quenched at 22° C. with 1N aqueous NH4Cl (100 mL), the reaction solution was extracted with Et2O (3×200 mL). The combined Et2O layers were washed with aqueous saturated NaHCO3 (100 mL), water (70 mL), brine (70 mL), dried over Na2SO4, filtered and concentrated. The residue was flash chromatographed on 120 g silica gel 60, eluting with 20-100% EtOAc/Hexane, to give the title product (5.07 g, 48%). LRMS (ESI) m/z 169.2 [(M+H)+; calcd for C10H17O2: 169.1].
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.044 mL
Type
catalyst
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Three
Yield
48%

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